

# Application Notes and Protocols for Olomoucine Administration in Animal Models of Neurodegeneration

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## Compound of Interest

Compound Name: *Olomoucine*

Cat. No.: *B1683950*

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## Introduction

**Olomoucine** is a purine derivative that acts as a competitive inhibitor of cyclin-dependent kinases (CDKs), including CDK1, CDK2, and notably, CDK5.[1] The dysregulation of CDK5 activity is increasingly implicated in the pathogenesis of several neurodegenerative diseases, making it a compelling therapeutic target. Aberrant CDK5 activity, often triggered by the cleavage of its activator p35 to the more stable p25, is linked to hallmark pathologies such as tau hyperphosphorylation in Alzheimer's disease, and neuronal loss in models of Parkinson's and Huntington's disease.[2][3][4]

These application notes provide a comprehensive overview of the available data and detailed protocols for the administration of **Olomoucine** in animal models of neurodegeneration. While direct studies using **Olomoucine** in dedicated models for Alzheimer's, Parkinson's, and ALS are limited, this document extrapolates from research on closely related CDK inhibitors, such as Roscovitine, in relevant disease models and from **Olomoucine**'s use in other neurological injury models.

## Data Presentation: Quantitative Summary of Olomoucine and Roscovitine Administration

The following tables summarize key quantitative data from in vivo studies involving **Olomoucine** and the closely related CDK inhibitor, Roscovitine, in various animal models of neurological disease. This information can guide dose selection and experimental design.

Table 1: **Olomoucine** Administration in Rodent Models of Neurological Injury

Animal Model	Species	Compound	Dosage	Administration Route	Frequency/Duration	Key Findings	Reference
Spinal Cord Injury	Rat	Olomoucine	3 mg/kg/day	Intraperitoneal (IP)	Daily	Suppressed microglial proliferation, reduced inflammation and apoptosis, promoted functional recovery.	[5][6]
Photothrombotic Stroke	Rat	Olomoucine	Not Specified	Not Specified	1h and 24h post-stroke	Modified functional recovery.	[7]

Table 2: Roscovitine Administration in Rodent Models of Neurodegenerative and Neurological Diseases

Animal Model	Species	Compound	Dosage	Administration Route	Frequency/Duration	Key Findings	Reference
Huntington's Disease (zQ175)	Mouse	Roscovitine	25, 50, 100 mg/kg	Intraperitoneal (IP)	Acute and 3-week administration	Crossed the blood-brain barrier and inhibited CDK5 activity in the brain.	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Spinal Muscular Atrophy	Mouse	R-Roscovitine	2 mg/kg	Systemic (IP to pregnant mice)	Daily	Improved survival of SMA mice.	<a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Optic Nerve Crush	Rat	Roscovitine	Not Specified	Not Specified	Not Specified	Reduced phosphorylated tau levels.	<a href="#">[11]</a>
Traumatic Brain Injury	Mouse	Roscovitine	Not Specified	Not Specified	Not Specified	Reduced lesion volume and improved behavioral outcomes.	<a href="#">[12]</a>
Ischemic Stroke	Not Specified	(S)-roscovitine	Not Specified	Systemic	Up to 2h post-insult	Neuroprotective, crossed the	<a href="#">[13]</a>

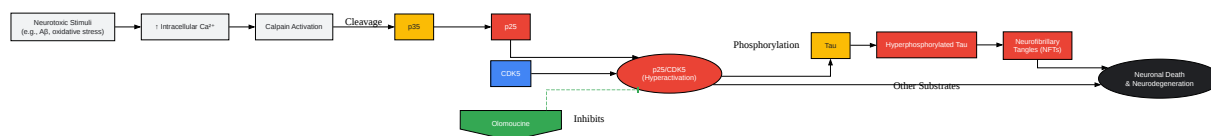
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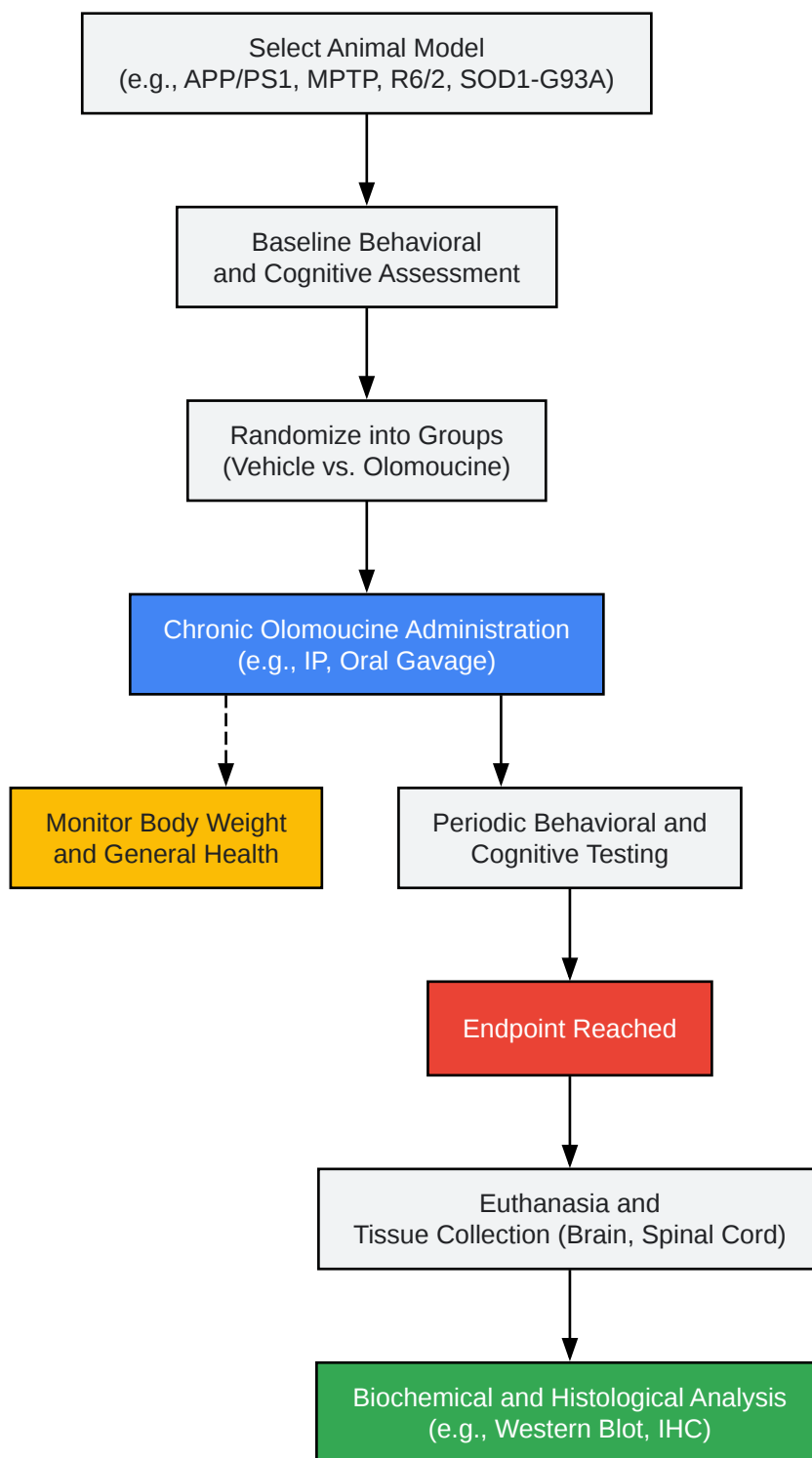
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## Signaling Pathways and Experimental Workflows

### CDK5 Signaling in Neurodegeneration

The following diagram illustrates the central role of CDK5 in neurodegenerative pathways, highlighting the rationale for its inhibition by compounds like **Olomoucine**.





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